molecular formula C5H6BrF2N3 B10908940 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

Cat. No.: B10908940
M. Wt: 226.02 g/mol
InChI Key: KRECNNVVOVULNS-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H5BrF2N2. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Biological Activity

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazole ring with a bromine atom and a difluoroethyl substituent, contributes to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings.

The molecular formula for this compound is C6H7BrF2N2, with a molecular weight of approximately 227.01 g/mol. The presence of halogen atoms influences its reactivity and interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi. This activity suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism through which this compound exerts its biological effects involves modulation of enzyme activity and interaction with specific biological targets. Studies utilizing techniques such as surface plasmon resonance have assessed its binding affinities to various enzymes and receptors.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their respective biological activities:

Compound Name Structural Features Biological Activity
4-bromo-1-methyl-1H-pyrazol-5-amineMethyl instead of difluoroethylAnticancer properties
4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-amineChlorine substituentAnti-inflammatory effects
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazoleDifferent position of bromineAntimicrobial activity
4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazoleFluorine instead of brominePotential neuroprotective effects

This comparative analysis highlights the unique biological profiles associated with the different substituents on the pyrazole ring.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study found that certain pyrazole derivatives inhibited DHODH effectively, which is crucial in the context of treating diseases like malaria and cancer .
  • Anticancer Studies : Another research effort demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, emphasizing their potential as anticancer agents .
  • Antimicrobial Activity : Research indicated that some pyrazole compounds exhibited significant antimicrobial properties against resistant strains of bacteria, suggesting their utility in addressing antibiotic resistance .

Properties

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

4-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6BrF2N3/c6-3-1-10-11(5(3)9)2-4(7)8/h1,4H,2,9H2

InChI Key

KRECNNVVOVULNS-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1Br)N)CC(F)F

Origin of Product

United States

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